4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the imidazolidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of 4-fluorobenzylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazolidine ring. The final product is obtained after oxidation and carboxylation steps.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Fluorophenyl methyl sulfone
- Bis(4-fluorophenyl)methanone
- Indole derivatives
Comparison: 4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid is unique due to its imidazolidine ring structure combined with a fluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research and industrial applications.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and properties make it a compound of interest for further exploration and application.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-8-3-1-7(2-4-8)5-11(9(15)16)6-13-10(17)14-11/h1-4H,5-6H2,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLODRKXFCWADII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(CC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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